6-Methoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
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Overview
Description
“6-Methoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid” is a chemical compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including “6-Methoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid”, involves various methods and synthetic strategies . These methods include the cyclocondensation of o-phenylenediamine with glyoxal, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .Molecular Structure Analysis
The molecular structure of “6-Methoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid” is defined by its molecular formula C10H8N2O4 . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Quinoxaline derivatives, including “6-Methoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid”, can undergo various chemical reactions . These reactions include diazotization, nitration, oxidation, and substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid” include a molecular weight of 220.18 . Further properties such as melting point, boiling point, and solubility can be determined using experimental methods or predicted using computational chemistry tools.properties
IUPAC Name |
6-methoxy-3-oxo-4H-quinoxaline-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-5-2-3-6-7(4-5)12-9(13)8(11-6)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDTUFFZRVXGAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=O)N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20614789 |
Source
|
Record name | 6-Methoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20614789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |
CAS RN |
181529-97-5 |
Source
|
Record name | 6-Methoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20614789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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